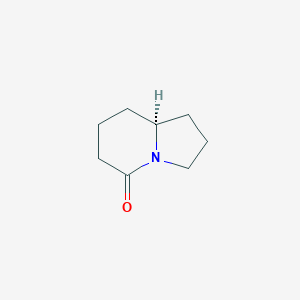

(S)-Hexahydroindolizin-5(1H)-one

Beschreibung

(S)-Hexahydroindolizin-5(1H)-one is a bicyclic organic compound featuring a fused indolizidine scaffold with a ketone group at position 4. Its stereospecific (S)-configuration at the chiral center (C8a, as per IUPAC numbering) is critical for modulating biological activity and molecular interactions. This compound is synthesized via metal-free [3+2+1]/[2+2+1] biscyclization strategies () or SmI2-mediated intramolecular cyclization (). Key synthetic intermediates include tert-butyldimethylsilyl (TBS)-protected precursors, which undergo functionalization to introduce diverse aryl, heteroaryl, and acyl substituents (). The compound’s structural complexity and stereochemical precision make it a valuable scaffold in medicinal chemistry, particularly for alkaloid-inspired drug discovery ().

Eigenschaften

Molekularformel |

C8H13NO |

|---|---|

Molekulargewicht |

139.19 g/mol |

IUPAC-Name |

(8aS)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one |

InChI |

InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m0/s1 |

InChI-Schlüssel |

RDPDXQHZOLPNMZ-ZETCQYMHSA-N |

Isomerische SMILES |

C1C[C@H]2CCCN2C(=O)C1 |

Kanonische SMILES |

C1CC2CCCN2C(=O)C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Features:

- Starting materials: Nitrogen-containing precursors (e.g., pyrrolidine derivatives)

- Reaction type: Intramolecular cyclization

- Outcome: Formation of bicyclic structure with a lactam (5-one) moiety

- Advantages: Access to diverse derivatives by modifying substituents on the starting materials

Metal-Free [3+2+1]/[2+2+1] Biscyclization Strategy

A notable advancement is the metal-free biscyclization approach, which constructs the indolizidin-5(1H)-one scaffold stereospecifically in a one-pot multi-component reaction. This method involves a sequence of nucleophilic additions and cyclizations starting from commercially available simple substrates such as chromen-2-one derivatives and arylprop-2-en-1-ones.

Mechanistic Highlights:

- Formation of five new sigma bonds and six stereocenters, including a quaternary carbon, in a single operation

- Avoids costly and toxic metal catalysts, enhancing environmental and economic aspects

- Provides a versatile platform for synthesizing various substituted indolizidin-5(1H)-ones

Reaction Sequence Summary:

- Initial nucleophilic addition forms intermediate species.

- Intramolecular nucleophilic addition leads to ring closure.

- Ring-opening and dehydration steps generate intermediates.

- Final intramolecular cyclization yields the bicyclic hexahydroindolizin-5(1H)-one product.

This method is significant for its efficiency and stereospecificity, making it valuable for synthesizing biologically active azabicyclic compounds.

Enantiospecific Synthesis via Chiral Precursors and Controlled Cyclization

Enantiospecific synthesis of (S)-Hexahydroindolizin-5(1H)-one has been achieved using chiral starting materials such as (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate. The process involves:

- Oxidation of hydroxymethylpyrrolidine derivatives to aldehydes using oxalyl chloride and DMSO at low temperatures.

- Subsequent acid-mediated deprotection and cyclization steps to form the bicyclic lactam.

- Purification by flash chromatography to isolate the (S)-enantiomer with high yield and optical purity.

This approach allows precise stereochemical control, essential for biological activity studies and pharmaceutical applications.

Enantiospecific Synthesis of Substituted Tetrahydroindolizin-5(1H)-ones

Another method involves the synthesis of substituted tetrahydroindolizin-5(1H)-ones with defined stereochemistry, starting from N-Boc-L-homoproline derivatives. The synthetic route includes:

- Activation of carboxyl groups using coupling agents (e.g., EDCI) in the presence of N,O-dimethylhydroxylamine.

- Formation of intermediates that undergo cyclization to yield the bicyclic lactam.

- Chromatographic purification to obtain enantiomerically enriched products.

This method is useful for preparing analogs with potential biological activity and for structure-activity relationship studies.

Catalytic Hydrogenation of Indolizin-3(5H)-one Derivatives

Hydrogenation of indolizin-3(5H)-one precursors using palladium on carbon (Pd-C) catalyst in ethanol has been reported to yield hexahydroindolizin-5(1H)-one derivatives. This method involves:

- Reduction of unsaturated precursors under mild conditions.

- High selectivity for the saturated bicyclic lactam.

- Straightforward purification steps.

This catalytic hydrogenation is a practical approach for preparing hexahydroindolizin-5(1H)-one and its derivatives on a preparative scale.

Summary Table of Preparation Methods

Detailed Research Findings

- The metal-free biscyclization method stands out for its ability to form multiple bonds and stereocenters in a single step without metal catalysts, addressing environmental and cost concerns.

- Enantiospecific syntheses using chiral precursors provide access to optically pure this compound, crucial for biological activity and medicinal chemistry applications.

- Catalytic hydrogenation offers a practical and scalable route to saturated bicyclic lactams, complementing more complex synthetic strategies.

- The choice of method depends on the desired stereochemistry, substitution pattern, and scale of synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Hexahydroindolizin-5(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the lactam ring to an amine or alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolizidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Hexahydroindolizin-5(1H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-Hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (S)-hexahydroindolizin-5(1H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds (Table 1) and key findings:

Table 1: Comparative Data for Hexahydroindolizin-5(1H)-one Derivatives

Key Observations

Substituent Effects on Physicochemical Properties :

- Electron-Withdrawing Groups (EWGs) : Chloro- and bromophenyl substituents (e.g., 4h, 4i, 4a) increase melting points (278–280°C for 4a vs. 242–243°C for 4e) due to enhanced intermolecular halogen bonding ().

- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 4d, 4j) lower melting points (242–273°C) but improve solubility in polar solvents ().

Spectral Trends :

- IR Spectroscopy : Carbonyl stretching frequencies (C=O) range from 1698–1712 cm⁻¹, with EWGs (Cl, Br) causing a slight blue shift compared to EDGs (OMe) ().

- NMR Spectroscopy : Aromatic protons in bromophenyl derivatives (4h) resonate downfield (δ 7.85 ppm) relative to chlorophenyl analogs (δ 7.78 ppm in 4i), reflecting substituent electronegativity ().

Synthetic Efficiency :

- Higher yields (82% for 4j, 4m) correlate with sterically unhindered substituents (e.g., methoxy, hydroxybenzoyl), whereas bulky pyrazine/pyridin-2-yl groups reduce yields to 74–79% ().

Biological Relevance :

- While direct bioactivity data for this compound is absent in the provided evidence, analogs like 6,7-diaryl derivatives exhibit antiproliferative and antiviral activities (). Chiral specificity (S-configuration) is hypothesized to enhance target binding affinity, as seen in related indolizidine alkaloids ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.